Daidzein 4'-sulfate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
162935-26-4 |
|---|---|
Molecular Formula |
C15H10O7S |
Molecular Weight |
334.3 g/mol |
IUPAC Name |
[4-(7-hydroxy-4-oxochromen-3-yl)phenyl] hydrogen sulfate |
InChI |
InChI=1S/C15H10O7S/c16-10-3-6-12-14(7-10)21-8-13(15(12)17)9-1-4-11(5-2-9)22-23(18,19)20/h1-8,16H,(H,18,19,20) |
InChI Key |
CQRHJEVIKOKQMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)OS(=O)(=O)O |
Origin of Product |
United States |
Metabolism and Biotransformation of Daidzein into Daidzein 4 Sulfate
Enzymatic Conjugation Pathways in Biological Systems
The transformation of daidzein (B1669772) into its sulfated and glucuronidated conjugates is a critical step in its metabolism. frontiersin.org This enzymatic conjugation, occurring mainly in the liver and intestines, is mediated by specific enzyme families. nih.gov
Sulfotransferases (SULTs) are a family of phase II metabolizing enzymes that catalyze the sulfation of a wide array of substrates, including isoflavones like daidzein. uef.fi This reaction involves the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to the hydroxyl groups of daidzein. uef.fioup.com The addition of a sulfate (B86663) moiety increases the water solubility of daidzein, facilitating its excretion. uef.fi
Different SULT isoforms exhibit varying degrees of activity towards daidzein. In human liver cytosol, the sulfation of daidzein occurs preferentially at the 7-hydroxyl position over the 4'-hydroxyl position. nih.govresearchgate.net Studies have shown that SULT1A1 has the highest catalytic efficiency for both 7- and 4'-sulfation of daidzein, followed by SULT1E1 and SULT2A1. nih.gov In contrast, SULT1A3 shows no detectable activity for 7-O-sulfation and very poor activity for 4'-sulfation of daidzein. nih.gov One study reported a Km value of 10.5 µM for daidzein with SULT1C4. uniprot.org However, another study using recombinant human SULTs found no activity with daidzein for SULTs 1A2*1 and 1A3. nih.gov Intestinal sulfation of daidzein is significantly greater than hepatic sulfation in humans. nih.gov
Table 1: Kinetic Parameters of Human Sulfotransferases with Daidzein
| SULT Isoform | Substrate | Km (µM) | Reference |
|---|---|---|---|
| SULT1C4 | Daidzein | 10.5 | uniprot.org |
Alongside sulfation, daidzein is also extensively metabolized through glucuronidation, a process catalyzed by UDP-glucuronosyltransferases (UGTs). frontiersin.orgfrontiersin.org Several UGT isoforms, including UGT1A1, UGT1A4, UGT1A6, UGT1A7, UGT1A9, and UGT1A10, are capable of catalyzing the glucuronidation of daidzein at the 7- and 4'-positions. nih.gov
Sulfation and glucuronidation are competitive metabolic pathways for daidzein. frontiersin.orgnih.gov The predominance of one pathway over the other is dependent on the concentration of daidzein. frontiersin.orgnih.gov At lower concentrations, sulfation, specifically sulfuric acid esterification, is the primary metabolic route. frontiersin.orgnih.gov Conversely, at higher concentrations of daidzein, glucuronide conjugation becomes the main process. frontiersin.orgnih.gov In MCF-7 breast cancer cells, daidzein was found to be a potent inhibitor of both E1 and E2 sulfation, while impeding E2 glucuronidation to a lesser extent. frontiersin.org
Interplay with Glucuronidation by UDP-Glucuronosyltransferases (UGTs)
Bioformation of Daidzein 4'-Sulfate from Precursors or via Intestinal Microbial Metabolism
Daidzein is primarily found in soybeans and soy products as glycosides, such as daidzin (B1669773). tandfonline.com These glycosides are hydrolyzed by β-glucosidases in the small intestine to release the aglycone, daidzein, which is then available for absorption and subsequent metabolism. tandfonline.com
The intestinal microbiota plays a crucial role in the metabolism of daidzein. frontiersin.org Before absorption, gut bacteria can directly metabolize daidzein into various compounds, including dihydrodaidzein (B191008) and equol (B1671563). frontiersin.orgmdpi.com Some bacterial strains can also methoxylate daidzein. frontiersin.org Once absorbed, daidzein undergoes phase II metabolism in the intestinal cells and liver, where it is conjugated to form glucuronides and sulfates. nih.govresearchgate.net Daidzein-7-glucuronide-4'-sulfate has been identified as a major metabolite in the plasma of rats after oral administration of daidzein. royalsocietypublishing.org In rats, orally administered daidzin is hydrolyzed to daidzein, which is then metabolized to this compound, among other conjugates. jst.go.jp
Detection of this compound as a Phase II Metabolite
This compound, along with other conjugated metabolites, is a major form of daidzein found in circulation after consumption of soy products. nih.govnih.gov Studies have identified daidzein sulfates in human plasma and urine. frontiersin.org Specifically, daidzein-7-glucuronide-4'-sulfate has been identified as a major metabolite in human plasma. nih.govnih.gov In rats, this compound has been detected in urine and bile following oral administration of daidzein or its precursor, daidzin. jst.go.jp Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed for the identification and quantification of these metabolites. nih.govjst.go.jpnih.gov For instance, a study using UHPLC-LTQ-Orbitrap MS identified daidzein-4'-O-glucuronide in rats. mdpi.com The presence of daidzein monosulfate has also been detected in the brain tissue of mice, indicating its ability to cross the blood-brain barrier. frontiersin.org
In Vitro and Ex Vivo Models for Studying this compound Biotransformation
To understand the mechanisms behind the sulfation of daidzein, researchers utilize a variety of in vitro and ex vivo models that replicate the physiological conditions of the liver and intestines, the primary sites of isoflavone (B191592) metabolism.
Hepatic and Intestinal Microsomal Metabolism Studies
Liver and intestinal microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, including sulfotransferases (SULTs) responsible for sulfation. Studies using these microsomal fractions have been instrumental in elucidating the formation of this compound.
In human liver microsomes, daidzein is metabolized to various hydroxylated and conjugated products. frontiersin.org While glucuronidation is a major pathway, sulfation also plays a significant role. nih.govcapes.gov.br Research has shown that intestinal sulfation of daidzein can be even more significant than hepatic sulfation in humans. capes.gov.br In contrast, rat liver has been observed to be more active in the sulfation of another isoflavone, genistein (B1671435), when compared to the small intestine. capes.gov.br
A study comparing human and rat liver and gastrointestinal tract cytosol revealed that intestinal sulfation of daidzein was comparable to hepatic sulfation in rats but was significantly greater in humans. capes.gov.br This highlights the critical role of the gastrointestinal tract in the initial metabolism and sulfation of daidzein before it even reaches the liver. The activity of different SULT isoforms varies between tissues and species, contributing to the observed differences in metabolite profiles. capes.gov.br
| Tissue | Species | Key Findings on Daidzein Sulfation |
| Liver Microsomes | Human, Rat | Both species show sulfation activity, but the extent and specific metabolites can differ. capes.gov.brroyalsocietypublishing.org |
| Intestinal Microsomes | Human, Rat | Intestinal sulfation of daidzein is significantly greater in humans compared to the liver, while in rats, the activities are more comparable. capes.gov.br |
| Caco-2 cells | Human | These intestinal epithelial cells are capable of metabolizing daidzein into sulfate conjugates. nih.gov |
Cellular Metabolism and Hydrolysis Pathways of Daidzein Sulfonate Derivatives
Various cell lines are employed to investigate the cellular uptake, metabolism, and potential hydrolysis of daidzein and its sulfonated derivatives. These models provide insights into the fate of these compounds at the cellular level.
Human Caco-2 intestinal cells, human liver cancer (HepG2) cells, and human umbilical vein endothelial cells (HUVEC) have all been used to study daidzein metabolism. nih.gov These studies have shown that daidzein can be metabolized into both glucuronide and sulfate conjugates within these cells. nih.gov Specifically, Caco-2 cells have been shown to produce daidzein sulfate conjugates. nih.gov
Studies on novel synthetic daidzein sulfonate derivatives in human aortic vascular smooth muscle cells (HAVSMCs) have shown that these derivatives can be hydrolyzed back to daidzein. researcher.life This hydrolysis is then followed by further metabolism of daidzein into glucuronides and sulfates, indicating a dynamic interplay between conjugation and deconjugation pathways within the cell. researcher.life This suggests a competitive relationship between glucuronidation and sulfation processes. researcher.life
Comparative Analysis of Metabolism Across Different Animal Species
Significant species-specific differences exist in the metabolism of daidzein, particularly in the formation of this compound and other conjugates. These variations are crucial to consider when extrapolating findings from animal studies to humans.
Research comparing the metabolism of daidzein in humans, rats, and mice has revealed considerable differences in both conjugative and microbial metabolism. mdpi.com In humans, the main phase II conjugate of daidzein is daidzein-7-glucuronide-4'-sulfate. nih.gov In contrast, female rats primarily produce 7-glucuronides of daidzein, while male rats exhibit a preference for the formation of 7,4'-disulfate and 7-glucuronide-4'-sulfate. nih.gov
A study examining regioselective glucuronidation in liver and intestinal microsomes from humans, monkeys, rats, and mice found marked differences in the metabolic abilities of UDP-glucuronosyltransferase (UGT) enzymes toward daidzein. oup.com Although this study focused on glucuronidation, it underscores the significant interspecies variations in phase II metabolism.
Furthermore, investigations into the sulfation of daidzein have shown that in cats, sulfation is likely the major metabolic pathway, whereas glucuronidation is minor. nih.gov This is in contrast to other species where glucuronidation is often more prominent. The expression and activity of specific sulfotransferase enzymes are key determinants of these species-specific metabolic profiles. For example, a male rat-specific phenol (B47542) sulfotransferase is thought to be a major contributor to the formation of daidzein-sulfate (B12516872) in male rats.
The table below summarizes some of the known species differences in daidzein metabolism, with a focus on sulfation where data is available.
| Species | Primary Site of Metabolism | Predominant Daidzein Conjugates |
| Human | Intestine and Liver | Daidzein-7-glucuronide-4'-sulfate, other glucuronides and sulfates. capes.gov.brnih.gov |
| Rat (Male) | Liver and Intestine | 7,4'-disulfate and 7-glucuronide-4'-sulfate. nih.gov |
| Rat (Female) | Liver and Intestine | 7-glucuronides. nih.gov |
| Mouse | Liver and Intestine | Species-specific patterns of glucuronidation and sulfation. mdpi.comoup.com |
| Monkey | Liver and Intestine | Significant glucuronidation activity has been noted. oup.com |
| Pig | Skin | Forms glucuronide and sulfate metabolites, with lower formation of sulfate conjugates compared to human skin models. mdpi.com |
| Cat | Liver | Sulfation is the major metabolic pathway. nih.gov |
These comparative analyses are essential for understanding the potential health effects of daidzein, as the metabolic profile directly impacts the bioavailability and biological activity of its various forms, including this compound.
Distribution of Daidzein 4 Sulfate in Non Human Biological Systems
In Vivo Distribution Patterns in Animal Models (e.g., Mice, Rats)
Studies in rodent models have been instrumental in elucidating the distribution of daidzein (B1669772) and its conjugated metabolites, including Daidzein 4'-sulfate, throughout the body following administration.
Research utilizing advanced imaging techniques has provided insights into where daidzein sulfates accumulate in the body. A study using matrix-assisted laser desorption ionization time-of-flight mass spectrometry imaging (MALDI-TOF MSI) in mice revealed the in situ distribution of daidzein metabolites. Following intravenous administration, daidzein sulfates were detected in the plasma and various organs. frontiersin.org Specifically, daidzein monosulfates were found in the liver, lungs, kidneys, spleen, and brain. frontiersin.orgfrontiersin.org Notably, these sulfates were not detected in the heart tissue. frontiersin.org
In rats, the gastrointestinal tract and the liver are primary sites for daidzein metabolism. nih.gov Studies have shown that intestinal sulfation of daidzein is comparable to hepatic sulfation in rats, highlighting the significant role of the gut in producing daidzein sulfates that then enter systemic circulation. nih.gov The concentration of daidzein released from a complexed formulation was found to be significantly higher in various rat tissues, including the brain and lungs, compared to a standard suspension. uj.edu.pl
Table 1: Tissue Distribution of Daidzein Sulfates in Mice Data sourced from a study using MALDI-TOF MSI. frontiersin.org
| Tissue | Daidzein Monosulfate Detected |
|---|---|
| Plasma | Yes |
| Liver | Yes |
| Lungs | Yes |
| Kidneys | Yes |
| Spleen | Yes |
| Brain | Yes |
| Heart | No |
The ability of compounds to cross the blood-brain barrier (BBB) is critical for their potential neurological effects. Research indicates that daidzein itself can cross the BBB. uj.edu.pl Furthermore, specific metabolites, including daidzein sulfates, have been assessed for their capacity to penetrate this highly selective barrier.
A study in mice demonstrated the presence of daidzein monosulfate in brain tissue following intravenous administration, indicating that this conjugated metabolite can indeed cross the blood-brain barrier. frontiersin.orgfrontiersin.org This finding is significant as it suggests that sulfated metabolites, and not just the parent aglycone, may reach the central nervous system.
The transport of molecules across the BBB is often mediated by transporter proteins. Daidzein sulfate (B86663) has been identified as a substrate for the Breast Cancer Resistance Protein (BCRP/ABCG2), an ATP-binding cassette (ABC) efflux transporter highly expressed at the BBB. mdpi.comresearchgate.net Efflux transporters like BCRP actively pump substrates from the brain back into the bloodstream, thereby limiting their brain penetration. mdpi.com The interaction with BCRP suggests that while daidzein sulfates can enter the brain, their accumulation may be restricted by active efflux mechanisms. researchgate.net
Relative Abundance of this compound Among Conjugated Metabolites in Biological Matrices
Following absorption, daidzein is rapidly metabolized into glucuronide and sulfate conjugates. oup.comnih.gov The relative abundance of these conjugates can vary depending on the species, sex, and the specific biological matrix being analyzed (e.g., urine, plasma, bile).
In a comprehensive study profiling daidzein metabolites in rats, 59 different metabolites were identified, with sulfonation being one of the key biotransformation pathways. mdpi.com Studies examining excretion in rats have identified this compound as a major metabolite. After oral administration of daidzin (B1669773) (a glycoside of daidzein), Daidzein 4'-O-sulfate was one of four major metabolites found in the urine of rats. nih.gov It was also present in the bile, along with other conjugates like daidzein 7,4'-di-O-sulfate and daidzein 7-O-beta-D-glucuronide. nih.gov
Interestingly, sex differences in metabolism have been observed in rats. In male Fischer 344 rats, daidzein-sulfate (B12516872) was a major excretory product in the urine. oup.comnih.gov In contrast, female rats of the same strain produced only small amounts of daidzein-sulfate, with daidzein-glucuronide being the predominant urinary metabolite. oup.comnih.gov This suggests a sex-specific regulation of the sulfotransferase and glucuronosyltransferase enzymes responsible for daidzein conjugation.
When the concentration of daidzein is low, sulfuric acid esterification (sulfation) appears to be the primary metabolic pathway, whereas glucuronide conjugation is the main process at higher concentrations. frontiersin.org In rat plasma, the major metabolite of S-equol (a daidzein metabolite) was found to be the 4'-glucuronide conjugate, with lesser amounts of the 7-sulfate conjugate. acs.org
Table 2: Major Daidzein Metabolites Identified in Rat Urine and Bile Data compiled from studies on rats administered daidzein or its glycoside. nih.govoup.com
| Metabolite | Biological Matrix (Rat) | Relative Abundance Note |
|---|---|---|
| Daidzein 4'-O-sulfate | Urine, Bile | Identified as a major metabolite. nih.gov Major excretory product in urine of male rats. oup.com |
| Daidzein 7,4'-di-O-sulfate | Urine, Bile | Identified as a major metabolite. nih.gov |
| Daidzein 7-O-beta-D-glucuronide | Urine, Bile | Identified as a major metabolite. nih.gov Major excretory product in urine of female rats. oup.com |
| Daidzein 7-O-beta-D-glucuronide 4'-O-sulfate | Bile | Identified as a major biliary metabolite. nih.gov |
| Daidzein (unconjugated) | Urine, Bile | Present in urine and bile. nih.gov |
Biological Activities and Molecular Mechanisms of Daidzein 4 Sulfate
Modulation of Cellular Signaling Pathways (In Vitro Studies)
Estrogen Receptor-Beta (ERβ)-Dependent Transcriptional Regulation
Daidzein (B1669772) 4'-sulfate has been shown to modulate gene transcription through its interaction with estrogen receptor-beta (ERβ). nih.gov In human cancer cells engineered to express ERβ, daidzein and some of its metabolites, including the 4'-sulfate form, can induce promoter activity for genes sensitive to 17β-estradiol (E2). nih.gov This transcriptional activation is dependent on the presence of ERβ, as the effects are prevented by treatment with the pure antiestrogen (B12405530) ICI 182,780. nih.gov Different metabolites of daidzein exhibit varying abilities to activate ERβ-mediated transcription, highlighting the influence of metabolic transformations on the biological activity of isoflavones. nih.gov
Activation of Mitogen-Activated Protein Kinases (MAPK pathways, e.g., p38)
Studies have demonstrated that daidzein 4'-sulfate can trigger the activation of the p38 mitogen-activated protein kinase (MAPK) pathway. In MCF-7 breast cancer cells, this compound induces a rapid and sustained phosphorylation of p38. mdpi.comresearchgate.netresearchgate.net This effect is notable as it suggests a distinct mechanism of action compared to its parent compound, daidzein. mdpi.com Furthermore, research in human cancer cells transfected with ERβ has shown that daidzein and its metabolites, including the sulfate (B86663) conjugates, promote the phosphorylation of p38/MAPK in an ERβ-dependent manner. nih.gov This activation of the p38 pathway is linked to the pro-apoptotic and anti-proliferative effects observed with these compounds. nih.gov
Protein Kinase B (AKT) Phosphorylation Dynamics
In contrast to its effect on the p38 MAPK pathway, this compound does not appear to activate Protein Kinase B (AKT) phosphorylation. mdpi.com In studies using MCF-7 breast cancer cells, both daidzein and this compound did not induce the phosphorylation of AKT at the Ser473 residue, a key step in its activation. mdpi.comresearchgate.netresearchgate.net This lack of AKT activation distinguishes the action of this compound from other compounds like equol (B1671563), another daidzein metabolite, which does transiently activate AKT phosphorylation. mdpi.com
Nuclear Factor Kappa B (NF-κB) Pathway Modulation and Proinflammatory Component Expression
Research on daidzein, the parent compound of this compound, has shown its ability to modulate the Nuclear Factor Kappa B (NF-κB) pathway and the expression of proinflammatory components. Daidzein has been observed to inhibit the activation of NF-κB protein expression. spandidos-publications.comspandidos-publications.com It also suppresses the gene expression of proinflammatory molecules such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). spandidos-publications.comspandidos-publications.com Furthermore, daidzein can inhibit the phosphorylation of NF-κB p65. spandidos-publications.com While these studies focus on daidzein, the investigation into daidzein metabolites suggests that they can also influence inflammatory signaling pathways. For instance, the daidzein metabolite 7,3',4'-trihydroxyisoflavone has been shown to inhibit NF-κB activation in microglial cells. biomolther.org Another study on daidzein and its metabolite equol demonstrated their ability to down-regulate NLRP3, a component of the inflammasome, which is linked to NF-κB signaling. mdpi.com
Effects on Cellular Processes (In Vitro Studies)
Anti-proliferative Activities in Specific Cancer Cell Lines
Table 1: Summary of this compound's Effects on Cellular Signaling Pathways (In Vitro)
| Signaling Pathway | Effect of this compound | Cell Line(s) | Key Findings |
|---|---|---|---|
| Estrogen Receptor-Beta (ERβ)-Dependent Transcriptional Regulation | Induces promoter activity | ERβ-transfected human cancer cells | Activity is dependent on ERβ and can be blocked by an antiestrogen. nih.gov |
| Mitogen-Activated Protein Kinases (MAPK) - p38 | Rapid and persistent activation (phosphorylation) | MCF-7, ERβ-transfected human cancer cells | Activation is ERβ-dependent and linked to pro-apoptotic effects. nih.govmdpi.comresearchgate.netresearchgate.net |
| Protein Kinase B (AKT) Phosphorylation | No activation | MCF-7 | Does not induce phosphorylation of AKT at Ser473. mdpi.comresearchgate.netresearchgate.net |
| Nuclear Factor Kappa B (NF-κB) Pathway | (Data primarily on parent compound Daidzein) Inhibition of NF-κB activation and proinflammatory components | Various | Daidzein inhibits NF-κB activation and expression of COX-2 and iNOS. spandidos-publications.comspandidos-publications.comspandidos-publications.com |
Table 2: Anti-proliferative Activity of Daidzein and its Metabolites in Cancer Cell Lines (In Vitro)
| Compound | Cell Line(s) | Effect | Associated Mechanisms |
|---|---|---|---|
| This compound | ERβ-transfected human cancer cells | Reduced proliferation | ERβ-dependent activation of a pro-apoptotic cascade (caspase-3 cleavage). nih.gov |
| Daidzein | SK-BR-3, ZR-75-1 (Breast Cancer) | Dose-dependent inhibition of proliferation | Associated with reduced expression of ERα and c-erbB-2. nih.gov |
| Daidzein | BEL-7402 (Hepatoma) | Cytotoxic activity (IC50 of 59.7±8.1 µM) | Induced apoptosis via ROS-mediated mitochondrial dysfunction. nih.gov |
| Daidzein | A549, HeLa, HepG-2, MG-63 | No significant cytotoxic activity (IC50 >100 µM) | nih.gov |
Induction of Apoptotic Cascades (e.g., Caspase-3, Poly(ADP-ribose) Polymerase (PARP) cleavage)
This compound, a significant metabolite of the soy isoflavone (B191592) daidzein, has been implicated in the induction of programmed cell death, or apoptosis. Research indicates that certain metabolites of daidzein are capable of activating a proapoptotic cascade within human cancer cells that are dependent on estrogen receptor-beta (ERβ). nih.gov This process involves the activation of key executioner proteins, notably caspase-3, and the subsequent cleavage of its substrate, poly(ADP-ribose) polymerase (PARP). nih.gov The cleavage of PARP by activated caspase-3 is a critical hallmark of apoptosis, signifying the cell's commitment to dismantle itself in a controlled manner.
In studies on breast cancer cells, this compound has been shown to maintain the anti-estrogenic effects of its parent compound, daidzein. mdpi.com This activity contributes to making cancer cells more susceptible to treatment with chemotherapeutic agents like paclitaxel, an effect linked to the promotion of apoptotic pathways. mdpi.comresearchgate.net While the parent compound daidzein has been more directly shown to promote the cleavage of caspase-8 and caspase-3 and DNA fragmentation in monocytic bone marrow cells, the activity of its sulfated metabolites points to a complex influence of biotransformation on the physiological effects of isoflavones. nih.govnih.gov
Anti-inflammatory Actions and Inhibition of Inflammatory Cytokine Release
The anti-inflammatory properties of daidzein and its derivatives are an area of active investigation. Daidzein sulfonate derivatives have demonstrated notable anti-inflammatory activities. frontiersin.org Specifically, synthetic daidzein sulfonate derivatives have shown significantly enhanced anti-inflammatory effects compared to the parent daidzein in in-vitro models using Caco-2 epithelial cells. frontiersin.org Furthermore, a closely related compound, daidzein 7-β-D-glucuronide 4'-sulfate, is reported to be an inhibitor of the release of inflammatory cytokines and to possess anti-inflammatory properties. biosynth.com
The parent compound, daidzein, has been shown to inhibit the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) in synovial cells stimulated with IL-1β. nih.gov This inhibition is mediated through the suppression of signaling molecules like nuclear factor-kappa B (NF-κB) and extracellular signal-regulated kinases (ERK)1/2. nih.gov Daidzein may also reduce the expression of pro-inflammatory genes by acting on the c-Jun N-terminal kinase (JNK) pathway in macrophage and adipocyte co-cultures. plos.org While these findings focus on the parent molecule, the enhanced anti-inflammatory activity of sulfonate derivatives suggests that sulfation could be a key metabolic step influencing these effects. frontiersin.org
Antioxidant Effects
Isoflavones and their metabolites are recognized for their antioxidant capabilities. Daidzein itself has been studied for its ability to protect against oxidative damage. angelaspadafranca.itnih.gov For instance, daidzein supplementation has been found to decrease the production of malondialdehyde (MDA), a marker of lipid peroxidation, in both Jurkat T-cells and primary lymphocytes. angelaspadafranca.it It also exerts protective effects against hydrogen peroxide-induced oxidative stress in porcine intestinal epithelial cells, a mechanism potentially related to the activation of the Nrf2 signaling pathway. nih.gov
Regarding its metabolites, a related conjugated form, daidzein 7-β-D-glucuronide 4'-sulfate, has been noted for its significant antioxidant activity. biosynth.com While direct studies detailing the specific antioxidant capacity of this compound are limited, the antioxidant properties of the parent compound and other metabolites are well-documented. angelaspadafranca.itnih.gov For example, other daidzein metabolites like 7,8,4′-trihydroxyisoflavone (7,8,4′-THIF) have demonstrated potent antioxidant effects by increasing levels of superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH) in neuronal cells under oxidative stress. nih.gov This suggests that the core isoflavone structure is crucial for this activity, which may be retained or modified in its sulfated forms.
Neuroglobin Level Modulation in Cellular Contexts
This compound has a distinct effect on the levels of neuroglobin (NGB), an anti-apoptotic protein, in breast cancer cells. In estrogen receptor α (ERα)-positive breast cancer cell lines, such as MCF-7 and T47D, this compound (D4S) significantly reduces the basal levels of NGB. mdpi.comresearchgate.netunipi.it This action mirrors that of its parent compound, daidzein, and is in stark contrast to the effect of 17β-estradiol (E2), which upregulates NGB. mdpi.comunipi.it
The reduction of NGB levels by this compound at concentrations between 0.1 and 1 µM has been confirmed through Western blot analysis. mdpi.comresearchgate.net This anti-estrogenic effect on the NGB pathway is believed to render breast cancer cells more vulnerable to chemotherapeutic agents. mdpi.comresearchgate.net This modulatory role is highly specific, as other daidzein metabolites, such as equol, daidzein-7-sulfate (D7S), and O-desmethylangolensin (O-DMA), act like estradiol (B170435) and increase NGB levels. mdpi.comunipi.it These divergent effects highlight the critical role that metabolic transformation plays in determining the ultimate biological activity of isoflavones. unipi.it
| Compound | Cell Line | Effect on NGB Level | Effective Concentration | Source |
|---|---|---|---|---|
| Daidzein (D) | MCF-7, T47D | Decrease | 1–10 µM | mdpi.comunipi.it |
| This compound (D4S) | MCF-7, T47D | Decrease | 0.1–1 µM | mdpi.comunipi.it |
| Equol (Eq) | MCF-7, T47D | Increase | 1 µM | mdpi.comunipi.it |
| Daidzein-7-Sulfate (D7S) | MCF-7 | Increase | 0.1–10 µM | mdpi.com |
| O-desmethylangolensin (O-DMA) | MCF-7 | Increase | 0.1–10 µM | mdpi.com |
| Daidzein-4',7-disulfate (DDS) | MCF-7 | Increase | 0.1–10 µM | mdpi.com |
Ligand-Receptor Interaction Studies and Molecular Docking Simulations
Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor, which helps in understanding molecular interactions and binding affinity. jscimedcentral.com This technique is valuable for elucidating the mechanisms of action for compounds like isoflavones and their metabolites. For instance, docking studies with the parent compound daidzein have been used to explore its interactions with various protein targets involved in inflammation, such as the NF-κB dimer and NLRP3. mdpi.comjchr.org These simulations can predict binding energy and identify key amino acid residues responsible for the interaction. mdpi.comresearchgate.net
While specific molecular docking studies focusing exclusively on this compound are not extensively detailed in the available research, the methodology has been applied broadly to its parent compound and other metabolites. mdpi.comresearchgate.net Such studies have confirmed stable interactions between daidzein and targets like MMP9 and HSP90AA1, suggesting potential inhibitory effects. researchgate.net The insights gained from these simulations on daidzein provide a foundation for hypothesizing how its metabolites, including this compound, might interact with cellular targets, although direct computational evidence is needed for confirmation.
Binding Affinity to Specific Protein Targets (e.g., JNK1)
The c-Jun N-terminal kinase (JNK) pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. plos.org The parent compound, daidzein, has been shown to inhibit palmitate-induced phosphorylation of JNK in macrophages. plos.org In lung adenocarcinoma cells, a combination of daidzein and gefitinib (B1684475) was found to synergistically induce persistent activation of the ROS/JNK/c-Jun pathway, leading to apoptosis. nih.gov
While these studies establish a clear link between daidzein and the modulation of the JNK pathway, specific data on the binding affinity of this compound to JNK1 is not prominently available. plos.orgnih.gov Research on other daidzein metabolites, such as 7,8,4′-trihydroxyisoflavone, has also shown significant restoration of JNK phosphorylation levels in neurotoxicity models. biomolther.orgbiomolther.org This suggests that the isoflavone backbone is recognized by components of the MAPK/JNK pathway. However, further investigation, including direct binding assays and molecular docking simulations, is required to quantify the specific binding affinity of this compound for JNK1 and to understand how sulfation at the 4'-position influences this interaction.
Comparative Biological Activities of this compound with Parent Daidzein and Other Isoflavone Metabolites
The biological activities of this compound often differ from or sometimes mimic those of its parent compound, daidzein, and other metabolites like equol and daidzein 7-sulfate. This underscores the principle that metabolic conversion is a critical determinant of a phytoestrogen's ultimate physiological effect. nih.govmdpi.com
One of the most distinct comparative activities is the modulation of neuroglobin (NGB). This compound mirrors the action of daidzein by reducing NGB levels in breast cancer cells. mdpi.comunipi.it In contrast, other metabolites such as equol, daidzein 7-sulfate, O-desmethylangolensin, and daidzein 4',7-disulfate exhibit an opposite, estrogen-like effect by increasing NGB levels. mdpi.comunipi.it
In terms of apoptotic potential, studies suggest that daidzein and "some but not all" of its metabolites can activate a proapoptotic cascade involving caspase-3 and PARP cleavage in an ERβ-dependent manner. nih.gov Regarding estrogenicity, this compound, along with daidzein 4',7-disulfate and O-DMA, was found to have no estrogenic effects in ERβ-transfected HeLa cells, whereas the parent daidzein and daidzein 7-sulfate did show estrogenic activity. ucdavis.edu Conversely, the metabolite equol is known to have higher estrogenic activity than daidzein itself. ucdavis.edunih.gov
While daidzein has demonstrated antioxidant properties, and its sulfonate derivatives show enhanced anti-inflammatory activity, the specific activities of this compound in these areas require more direct research for a complete comparative profile. frontiersin.organgelaspadafranca.it The clearance rate from the body also differs; sulfate conjugates of daidzein are cleared faster than glucuronide conjugates. scispace.com
| Compound | Biological Activity | Finding | Source |
|---|---|---|---|
| This compound (D4S) | NGB Modulation | Decreases NGB levels (anti-estrogenic effect) | mdpi.comunipi.it |
| Daidzein (Parent) | NGB Modulation | Decreases NGB levels | mdpi.comunipi.it |
| Equol | NGB Modulation | Increases NGB levels (estrogenic effect) | mdpi.comunipi.it |
| Daidzein 7-Sulfate (D7S) | NGB Modulation | Increases NGB levels | mdpi.com |
| This compound (D4S) | Estrogenicity (ERβ) | No estrogenic effect observed in HeLa cells | ucdavis.edu |
| Daidzein (Parent) | Estrogenicity (ERβ) | Shows estrogenic effect | ucdavis.edu |
| Daidzein 7-Sulfate (D7S) | Estrogenicity (ERβ) | Shows estrogenic effect | ucdavis.edu |
| Equol | Estrogenicity | Higher estrogenic activity than daidzein | ucdavis.edunih.gov |
| Daidzein Sulfonates | Anti-inflammatory | Enhanced activity compared to daidzein | frontiersin.org |
| Daidzein (Parent) | Apoptosis | Induces apoptosis via caspase cleavage | nih.govnih.gov |
Analytical Methodologies for Characterization and Quantification of Daidzein 4 Sulfate
Chromatographic Techniques for Separation and Detection
Chromatographic methods are fundamental for isolating Daidzein (B1669772) 4'-sulfate from complex biological matrices such as plasma and urine. jst.go.jp These techniques separate compounds based on their physicochemical properties, allowing for individual detection and quantification.
High-Performance Liquid Chromatography (HPLC) with Diverse Detectors (e.g., UV, DAD, Fluorescence, Electrochemical)
High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analysis of isoflavone (B191592) metabolites. nih.govgavinpublishers.commdpi.com Its versatility is enhanced by coupling with various detectors that offer different levels of sensitivity and selectivity.
HPLC with UV/DAD Detection: HPLC coupled with an ultraviolet (UV) or diode-array detector (DAD) is a widely used method for quantifying Daidzein 4'-sulfate and other daidzein metabolites. nih.govresearchgate.net The DAD allows for the simultaneous acquisition of spectra across a range of wavelengths, aiding in peak purity assessment and compound identification. For instance, a high-performance liquid chromatography-UV-diode-array detector (HPLC-UV-DAD) method has been developed for the simultaneous determination of 16 daidzein and genistein (B1671435) metabolites in plasma. nih.gov This method utilized a Hydrosphere C18 column and a gradient mobile phase of 10 mM ammonium (B1175870) acetate (B1210297) solution and acetonitrile, with UV detection at 250 nm. nih.gov The validation of such methods typically demonstrates good linearity, with correlation coefficients (r) greater than 0.997 over a concentration range of 5–5000 ng/ml. nih.gov The lower limits of quantification (LLOQ) and detection (LLOD) for these metabolites are typically in the low ng/ml range. nih.govgavinpublishers.com
Fluorescence and Electrochemical Detection: While less commonly reported specifically for this compound, fluorescence and electrochemical detectors can offer enhanced sensitivity for certain isoflavones and their derivatives, depending on their molecular structure and properties.
A study on the pharmacokinetics of a daidzein derivative, Daidzein 4'-Phenylsulfonyl Ester (DZPE), and its metabolite daidzein utilized a reversed-phase HPLC system with UV detection at 262 nm. gavinpublishers.com The method demonstrated good linearity and sensitivity, with a lower limit of detection of 5.42 ng/ml for daidzein. gavinpublishers.com
Table 1: HPLC Methods for Daidzein Metabolite Analysis
| Analyte(s) | Matrix | HPLC System | Detector | LLOQ | LLOD | Reference |
| 16 Daidzein & Genistein Metabolites | Plasma | Hydrosphere C18 column, gradient elution | UV-DAD | 21.1-23.4 ng/ml | 7.9-9.4 ng/ml | nih.gov |
| Daidzein 4'-Phenylsulfonyl Ester (DZPE) & Daidzein | Rat Plasma | Diamonsil C18 column, isocratic elution | UV | 10.26 ng/ml (Daidzein) | 5.42 ng/ml (Daidzein) | gavinpublishers.com |
Ultra-High Performance Liquid Chromatography (UHPLC)
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution due to the use of columns with smaller particle sizes (typically sub-2 μm). researchgate.netmdpi.com This enhanced separation efficiency is particularly beneficial for resolving complex mixtures of isoflavone isomers and metabolites. researchgate.net UHPLC is often coupled with mass spectrometry for highly sensitive and specific quantification. researchgate.netmdpi.comnih.gov A UHPLC-MS/MS method was developed for the quantification of soy isoflavones and their metabolites, including sulfates, in plasma and urine, achieving separation in less than 25 minutes. researchgate.net Another rapid UHPLC-MS/MS method for daidzein, genistein, and S-equol in mice urine had a total run time of approximately 3 minutes. mdpi.com
Mass Spectrometry (MS) Approaches for Structural Identification and Quantification
Mass spectrometry is an indispensable tool for the structural elucidation and sensitive quantification of this compound. It provides information on the molecular weight and fragmentation pattern of the molecule, enabling its unambiguous identification.
Electrospray Ionization Mass Spectrometry (ESI-MS/MS)
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like sulfate (B86663) conjugates. When coupled with tandem mass spectrometry (MS/MS), it allows for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), providing exceptional selectivity and sensitivity for quantification. researchgate.netmdpi.com
In negative ion mode ESI, this compound typically shows a deprotonated molecule [M-H]⁻ at an m/z of 333. researchgate.net Fragmentation of this precursor ion via collision-induced dissociation results in a characteristic product ion at m/z 253, corresponding to the loss of the sulfate group (SO₃, 80 Da), which represents the daidzein aglycone. researchgate.net This specific transition (m/z 333 → 253) is often used for the selective quantification of this compound in biological samples. researchgate.net The structural identification of polar equol (B1671563) metabolites, including sulfates, in human plasma has been successfully performed using LC-ESI-MS/MS. nih.gov
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry Imaging (MALDI-TOF MSI) for In Situ Distribution Analysis
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry Imaging (MALDI-TOF MSI) is a powerful technique that allows for the visualization of the spatial distribution of molecules directly in tissue sections. researchgate.netresearchgate.netnih.govnih.govshimadzu.com This method provides valuable insights into where this compound and other metabolites are localized within different organs. nih.govnih.gov
In a typical MALDI-MSI workflow, a thin tissue section is coated with a matrix that facilitates the desorption and ionization of the analyte upon laser irradiation. shimadzu.com The mass spectrometer then detects the ions, and their intensity is mapped to their original location in the tissue, creating an ion-density map. shimadzu.com Studies have utilized MALDI-TOF MSI to investigate the in situ distribution and metabolism of daidzein and its derivatives in mice, revealing the presence of daidzein sulfates in various organs. researchgate.netresearchgate.netnih.govnih.gov This technique has shown that daidzein sulfates can be found in the plasma and organs such as the kidneys, and in some cases, can even penetrate the blood-brain barrier. researchgate.netnih.govnih.gov
High-Resolution Mass Spectrometry (HR-MS) and Multi-Stage Mass Spectrometry (MSn)
High-Resolution Mass Spectrometry (HR-MS), often performed on instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provides highly accurate mass measurements (typically with errors < 5 ppm). nih.govmdpi.comnih.govresearchgate.net This accuracy allows for the determination of the elemental composition of an unknown compound, which is a significant advantage in metabolite identification. nih.gov
Multi-stage mass spectrometry (MSn) provides detailed structural information by subjecting fragment ions to further rounds of fragmentation. nih.govnih.gov This technique is invaluable for elucidating the fragmentation pathways of metabolites and confirming their structures. nih.gov An integrated strategy using UHPLC-LTQ-Orbitrap MS with multiple data-mining techniques has been successfully employed to profile daidzein metabolites in rats. nih.gov This approach allowed for the identification of 59 metabolites, including sulfated conjugates, based on accurate mass, fragmentation patterns, and retention times. nih.gov The fragmentation behavior of daidzein in negative ion mode shows a characteristic loss of CO (28 Da). mdpi.com
Table 2: Mass Spectrometry Parameters for Daidzein Metabolite Analysis
| Technique | Ionization Mode | Precursor Ion (m/z) | Product Ion(s) (m/z) | Key Findings | Reference |
| ESI-MS/MS | Negative | 333 [M-H]⁻ | 253 [M-H-SO₃]⁻ | Confirmed daidzein-sulfate (B12516872) in rat urine. | researchgate.net |
| LC-ESI-MS/MS | Negative | Varies | Varies | Identified (S)-equol-7-glucuronide-4'-sulfate as a main metabolite. | nih.gov |
| UHPLC-LTQ-Orbitrap MS | Negative & Positive | 253.0495 [M-H]⁻ (Daidzein) | 225.0556, 224.0480, 197.0606 | Profiled 59 daidzein metabolites in rats, including sulfates. | nih.gov |
| HPLC-HR-MS | Not Specified | Varies | Varies | Identified 16 metabolites of soy isoflavones, including sulfate conjugates. | nih.govresearchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
1D NMR techniques, such as ¹H-NMR and ¹³C-NMR, provide fundamental information about the chemical environment of hydrogen and carbon atoms within the molecule. For instance, in a study that synthesized and characterized daidzein-7-glucuronide-4'-sulfate, the ¹H-NMR and ¹³C-NMR data were instrumental in confirming the structure. nih.gov While specific data for this compound is not detailed in the provided search results, the principles of analysis are directly applicable. The chemical shifts (δ) and coupling constants (J) in the ¹H-NMR spectrum reveal the number and neighboring protons for each signal, while the ¹³C-NMR spectrum indicates the number of distinct carbon environments.
2D NMR spectroscopy provides further clarity by revealing correlations between different nuclei. Key 2D NMR experiments for the structural elucidation of isoflavone sulfates include:
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons directly to the carbon atoms to which they are attached, providing a clear map of C-H bonds.
Heteronuclear Multiple Bond Correlation (HMBC): This technique is crucial for identifying longer-range couplings between protons and carbons (typically 2-4 bonds away). This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton.
The structural confirmation of synthesized daidzein-7-glucuronide-4'-sulfate was achieved through comprehensive analysis of its 600 MHz ¹H-NMR spectral data, demonstrating the power of high-resolution NMR in identifying specific conjugation sites on the daidzein backbone. nih.gov
Table 1: Key NMR Techniques for Structural Elucidation of this compound
| NMR Technique | Information Provided | Relevance to this compound |
| ¹H-NMR | Provides information on the chemical environment and connectivity of protons. | Determines the position of the sulfate group by observing shifts in the proton signals of the B-ring. |
| ¹³C-NMR | Reveals the number and type of carbon atoms in the molecule. | Confirms the presence of the sulfate group and its attachment point through changes in carbon chemical shifts. |
| COSY | Shows correlations between coupled protons. | Helps to assign the proton signals within the A and B rings of the daidzein structure. |
| HSQC | Correlates protons to their directly attached carbons. | Provides a direct link between the proton and carbon skeletons of the molecule. |
| HMBC | Shows long-range correlations between protons and carbons. | Crucial for confirming the overall structure and the precise location of the sulfate moiety on the 4'-position. |
Immunoassay Methods (e.g., ELISA, Time-Resolved Fluoroimmunoassay)
Immunoassay methods offer a high-throughput and sensitive approach for the detection and quantification of daidzein and its metabolites in biological fluids. These techniques are based on the specific binding of an antibody to its target antigen.
Enzyme-Linked Immunosorbent Assay (ELISA) has been developed for the measurement of daidzein in various samples. researchgate.net An indirect competitive ELISA (icELISA) has also been developed for the simultaneous determination of daidzin (B1669773) and genistin. mdpi.com While these assays primarily target the aglycone or glycoside forms, the cross-reactivity of the antibodies with sulfate conjugates is a critical consideration. For instance, a radioimmunoassay developed for daidzein showed that direct analysis of serum samples yielded significantly higher daidzein concentrations compared to samples that underwent an ether extraction step, suggesting that daidzein 4'-sulfates and glucuronides were cross-reacting with the antibody. acs.org This highlights the importance of sample preparation and understanding antibody specificity when using immunoassays for conjugated metabolites.
Time-Resolved Fluoroimmunoassay (TR-FIA) is another sensitive immunoassay technique that has been applied to the analysis of isoflavones. TR-FIA has been developed for the measurement of daidzein and genistein in plasma and urine. cambridge.org Similar to ELISA, these assays often involve a hydrolysis step to measure the total aglycone concentration, which would include the contribution from this compound. doi.org The development of highly specific antibodies that can distinguish between the aglycone and its various conjugates, including the 4'-sulfate, remains a key area of research to improve the accuracy of direct immunoassay methods for this specific metabolite. A TR-FIA method for the daidzein metabolite O-desmethylangolensin (O-DMA) has also been established. researchgate.net
Table 2: Comparison of Immunoassay Methods for this compound Analysis
| Immunoassay Method | Principle | Application to this compound | Advantages | Limitations |
| ELISA | Enzyme-based detection of antigen-antibody binding. | Often measures total daidzein after hydrolysis; cross-reactivity with the sulfate conjugate can occur in direct assays. researchgate.netacs.org | High throughput, cost-effective, sensitive. | Potential for cross-reactivity with other metabolites, may require a hydrolysis step for total quantification. |
| Time-Resolved Fluoroimmunoassay (TR-FIA) | Uses a fluorescent label (europium chelate) for detection. | Applied to measure total daidzein in plasma and urine after hydrolysis. cambridge.orgdoi.org | High sensitivity, wide dynamic range. | Similar to ELISA, often requires hydrolysis and is subject to antibody specificity. |
Advanced Sample Preparation and Extraction Methods from Complex Biological Matrices
The accurate quantification of this compound from complex biological matrices such as plasma and urine is critically dependent on the efficiency and selectivity of the sample preparation and extraction methods. The goal is to isolate the analyte of interest from interfering substances that could affect the analytical measurement.
Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of isoflavones and their metabolites from biological fluids. upf.edu For the analysis of daidzein and its conjugates in human plasma, a method combining solid-phase extraction with an Oasis HLB cartridge has been successfully employed. nih.gov This approach allows for the efficient separation of the analytes from the complex plasma matrix prior to chromatographic analysis.
Ether Extraction represents a classic liquid-liquid extraction (LLE) method that has been utilized for the extraction of isoflavones from biological samples. For instance, diethyl ether has been used to extract daidzein and its metabolites from urine and plasma. aacrjournals.orgpsu.edu It has been noted that ether extraction can separate the free aglycones from their more polar conjugated forms, such as sulfates and glucuronides. acs.org This property can be exploited to differentiate between free and conjugated forms of daidzein.
To quantify the total amount of daidzein, including this compound, a hydrolysis step is often incorporated into the sample preparation protocol. This involves treating the biological sample with enzymes such as sulfatase and/or β-glucuronidase to cleave the sulfate and glucuronide moieties, respectively, liberating the daidzein aglycone for subsequent extraction and analysis. aacrjournals.orgsemanticscholar.orgresearchgate.net
Table 3: Overview of Sample Preparation and Extraction Methods for this compound
| Extraction Method | Matrix | Principle | Key Findings/Application |
| Solid-Phase Extraction (SPE) | Plasma | Analyte is retained on a solid sorbent while interfering compounds are washed away. | An Oasis HLB cartridge was used for the simultaneous measurement of 16 isoflavone metabolites, including sulfates, in human plasma. nih.gov |
| Ether Extraction | Urine, Plasma | Partitioning of the analyte between an aqueous and an immiscible organic solvent (diethyl ether). | Used for the extraction of isoflavones from urine and plasma; can separate free aglycones from polar conjugates. acs.orgaacrjournals.orgpsu.edu |
| Enzymatic Hydrolysis | Plasma, Urine | Cleavage of sulfate and glucuronide groups using sulfatase and β-glucuronidase enzymes. | A common step to determine the total concentration of daidzein by converting all conjugates to the aglycone form before analysis. semanticscholar.orgresearchgate.net |
Development and Validation of Quantitative Analytical Procedures for this compound
The development and validation of robust quantitative analytical procedures are essential for obtaining reliable and reproducible data on the concentration of this compound in biological samples. High-Performance Liquid Chromatography (HPLC) coupled with various detectors, particularly tandem mass spectrometry (LC-MS/MS), is the gold standard for this purpose.
The validation of an analytical method ensures its suitability for its intended purpose and typically includes the evaluation of several key parameters:
Linearity and Range: This establishes the concentration range over which the analytical response is directly proportional to the analyte concentration. For example, a validated HPLC method for daidzein showed linearity with a correlation coefficient (r²) greater than 0.99. doi.org
Accuracy: This refers to the closeness of the measured value to the true value. It is often assessed through recovery studies. For daidzein, accuracy values with recoveries between 83.0% and 100.95% have been reported. innovareacademics.in
Precision: This describes the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). An RSD of ≤ 2% is often considered acceptable. innovareacademics.in
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For daidzein, an LOD of 0.05192 μg/ml and an LOQ of 0.1731 μg/ml have been achieved using an HPLC method. innovareacademics.in A study developing a method for novel daidzein napsylates reported an LOQ of 297.5 ng/mL for daidzein-4'-naphthalene sulphonate. royalsocietypublishing.org
An LC-MS method was developed to determine the concentrations of isoflavones and their sulfate and glucuronide conjugates in urine, with coefficients of variation (CVs) for inter- and intra-assay variability generally below 20% and 10%, respectively. nih.gov Furthermore, a UPLC-MS/MS method for the quantification of total daidzein in human urine after enzymatic hydrolysis was validated, demonstrating good linearity, accuracy, and precision. semanticscholar.org
Table 4: Validation Parameters for Quantitative Analysis of Daidzein and its Derivatives
| Validation Parameter | Description | Example Finding for Daidzein/Derivatives |
| Linearity (r²) | The degree to which the calibration curve fits a linear model. | r² > 0.99 for daidzein. doi.org |
| Accuracy (% Recovery) | The closeness of the measured value to the true value. | 83.0% - 100.95% recovery for daidzein. innovareacademics.in |
| Precision (% RSD) | The closeness of repeated measurements to each other. | RSD ≤ 2% for daidzein. innovareacademics.in |
| Limit of Detection (LOD) | The lowest concentration that can be reliably detected. | 0.05192 μg/ml for daidzein. innovareacademics.in |
| Limit of Quantitation (LOQ) | The lowest concentration that can be reliably quantified. | 0.1731 μg/ml for daidzein; 297.5 ng/mL for daidzein-4'-naphthalene sulphonate. innovareacademics.inroyalsocietypublishing.org |
Future Research Directions and Unexplored Avenues for Daidzein 4 Sulfate
Comprehensive Elucidation of Enzyme Kinetics and Regioselectivity in Daidzein (B1669772) 4'-Sulfate Formation
The formation of Daidzein 4'-sulfate is a critical step in the metabolism of its parent compound, daidzein. This biotransformation is catalyzed by a family of enzymes known as sulfotransferases (SULTs). However, a complete understanding of the kinetics and positional preference (regioselectivity) of these enzymes is still needed.
Future research should focus on a more detailed characterization of the specific human SULT isoforms involved. Studies have shown that multiple SULTs, including SULT1A1, SULT1A3, and SULT1E1, can sulfate (B86663) daidzein. nih.gov However, they exhibit distinct preferences for the two available hydroxyl groups at the 7 and 4' positions. In human liver cytosols, sulfation occurs preferentially at the 7-OH position, with a 7- to 4'-sulfate formation ratio of 4.5:1. nih.gov SULT1A1, in particular, is highly efficient at this, catalyzing 7-O-sulfation at a rate 4.4 times higher than 4'-O-sulfation. nih.gov Conversely, SULT1A3 shows a high Michaelis constant (Km) for 4'-O-sulfation and no detectable activity for the 7-O-sulfation, indicating a much lower affinity for this position. nih.gov
A deeper investigation is required to understand the structural basis for this regioselectivity, using techniques like crystal structures and homology modeling to explain why certain enzyme-binding pockets favor one position over the other. researchgate.net Elucidating these precise kinetic parameters is crucial for predicting how daidzein will be metabolized under various physiological conditions and in different individuals, as genetic polymorphisms in SULT enzymes can lead to significant variations in metabolic profiles.
Table 1: Kinetic Constants for Regioselective Sulfation of Daidzein by Human SULT Isoforms nih.gov Data derived from studies on recombinant human SULT enzymes.
| Enzyme | Position | Km (µM) | Vmax (pmol/min/mg) | Vmax/Km (µl/min/mg) |
| SULT1A1 | 7-OH | 0.47 | 1.27 | 2702 |
| 4'-OH | 0.54 | 0.33 | 611 | |
| SULT1A3 | 7-OH | N.D. | N.D. | N.D. |
| 4'-OH | 407.1 | 0.30 | 0.7 | |
| SULT1E1 | 7-OH | 2.57 | 5.71 | 2216 |
| 4'-OH | 0.39 | 0.28 | 718 | |
| N.D. = Not Detected |
Investigation of Unidentified Metabolic Pathways and Novel Conjugated Metabolites
The metabolic map of daidzein is far from complete. While glucuronidation and sulfation are recognized as the primary phase II metabolic pathways, recent studies suggest the existence of more complex and previously unidentified metabolites. mdpi.comroyalsocietypublishing.org Research using advanced mass spectrometry has successfully identified dozens of daidzein metabolites in rats, revealing biotransformations that include dehydration, hydrogenation, methylation, and ring-cleavage, in addition to standard conjugation. mdpi.com
A key area for future exploration is the characterization of mixed conjugates. For instance, Daidzein 7-glucuronide-4'-sulfate , a molecule conjugated with both a glucuronide and a sulfate group, has been identified as a major metabolite in human plasma after the consumption of baked soybean powder. nih.gov The formation of these dual conjugates suggests a sequential or competitive action of UGT (UDP-glucuronosyltransferase) and SULT enzymes. royalsocietypublishing.org Further studies are needed to identify the full spectrum of these novel metabolites in humans and to understand the enzymatic pathways responsible for their synthesis. This knowledge is essential, as these compounds could have unique biological activities or serve as more stable circulating reservoirs of the parent isoflavone (B191592). nih.gov
Development of More Physiologically Relevant In Vitro and Ex Vivo Models for Functional Characterization
The functional characterization of this compound has been hampered by the limitations of existing experimental models. nih.gov Much of the current research relies on simple in vitro systems, such as cancer cell lines or subcellular fractions (e.g., liver microsomes), which may not accurately reflect the complex interplay of absorption, distribution, metabolism, and excretion (ADME) that occurs in vivo. wur.nl
There is a pressing need to develop and validate more sophisticated and physiologically relevant models. Promising approaches include:
Ex vivo organ models: Studies using fresh human and pig skin explants have demonstrated the feasibility of studying first-pass metabolism in a more intact system. nih.gov These models revealed species differences in metabolism, such as lower formation of sulfate conjugates in pig skin compared to human skin. nih.gov
3D cell cultures and organoids: Moving beyond 2D cell monolayers, 3D culture systems and intestinal or liver organoids can better replicate tissue architecture and cell-cell interactions, providing a more accurate metabolic environment.
Perfused organ systems: In situ models, such as perfused intestinal segments, allow for the detailed study of intestinal absorption and metabolism under controlled conditions, bridging the gap between simple in vitro assays and complex in vivo studies. wur.nl
Ex vivo macrophage models: To study anti-inflammatory effects, models using LPS-stimulated murine peritoneal macrophages have been employed to investigate the activity of daidzein and its metabolites. mdpi.com
Combining data from these advanced models will allow for a more reliable extrapolation to the human situation and a better understanding of the true biological relevance of this compound. wur.nl
Deeper Exploration of this compound's Specific Molecular Targets and Interacting Signaling Networks
Historically, sulfated metabolites have often been dismissed as inactive forms destined for elimination. However, this view is being challenged by evidence that this compound may possess its own distinct biological activities. mdpi.comaacrjournals.org
A pivotal study on breast cancer cells revealed that this compound, along with its parent compound, reduced the basal levels of neuroglobin (NGB), a protein implicated in cancer cell survival. mdpi.comresearchgate.net This effect was in stark contrast to other metabolites like equol (B1671563) and Daidzein-7-sulfate, which increased NGB levels. mdpi.com This suggests that the position of the sulfate group is critical for its specific biological function. The study also indicated that this compound can trigger the phosphorylation of the p38 signaling kinase, pointing to a specific mechanism of action. mdpi.com
Furthermore, research using MALDI-TOF mass spectrometry imaging has shown that daidzein monosulfates can be detected in the brain tissue of mice, suggesting they may be able to cross the blood-brain barrier. frontiersin.org This opens up the possibility of neuro-specific activities. Future research must move beyond treating this compound as a simple pro-drug and instead investigate its unique interactions with cellular targets, such as receptors, enzymes, and signaling proteins like MEK1 or the estrogen receptor β, which are known targets of daidzein. kyoto-u.ac.jpnih.gov
Application of Advanced Analytical Techniques for Enhanced Spatiotemporal Profiling in Biological Systems
Understanding the precise location and concentration of this compound within tissues and over time is crucial for linking its presence to a biological effect. The development of advanced analytical techniques has been instrumental in this pursuit.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This technique is the gold standard for quantifying isoflavones and their conjugates in biological fluids like plasma and urine with high sensitivity and specificity. nih.govresearchgate.net
High-Resolution Mass Spectrometry (HRMS): Instruments like the UHPLC-LTQ-Orbitrap can provide highly accurate mass measurements, which, when combined with data-mining strategies, enable the identification of dozens of novel and unexpected metabolites from a single biological sample. mdpi.com
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-TOF MSI): This powerful technique allows for the direct visualization of the distribution of daidzein and its metabolites, including this compound, within tissue sections. frontiersin.org Its application has provided the first direct evidence of the in situ location of these compounds in organs like the liver, kidney, and brain, offering unprecedented spatiotemporal information that is impossible to obtain with traditional homogenization methods. frontiersin.org
Future application of these cutting-edge methods will be essential for mapping the metabolic fate of this compound with greater precision, tracking its journey from the gut to target tissues, and identifying its concentration at specific sites of action.
Comparative Studies with Other Isoflavone Conjugates and Synthetic Analogs to Delineate Structure-Activity Relationships and Metabolic Fate
To fully understand the role of this compound, it must be studied in the context of other related molecules. Comparative studies are essential for delineating how small structural changes affect biological activity and metabolic stability.
Key comparisons should include:
Positional Isomers: Direct comparison between This compound and Daidzein-7-sulfate . As shown in the study on neuroglobin levels, the placement of the sulfate group can dramatically alter biological activity, switching a metabolite from an anti-estrogenic to an estrogen-like effect. mdpi.com
Different Conjugates: Comparing sulfated conjugates to their glucuronidated counterparts (e.g., Daidzein-4'-glucuronide). These conjugates have different sizes and charge distributions, which likely affect their transport, protein binding, and biological activity. aacrjournals.org
Other Isoflavones: Comparing the sulfated metabolites of daidzein with those of genistein (B1671435) (e.g., Genistein-4'-sulfate). Although structurally similar, daidzein and genistein often exhibit different metabolic profiles and biological potencies. nih.gov
Synthetic Analogs: The chemical synthesis of various isoflavone conjugates, including disulfates and mixed sulphoglucuronides, provides invaluable standards for analytical quantification and tools for biological testing. helsinki.fi Synthesizing analogs with modified functional groups can help to pinpoint the exact structural features responsible for a given activity, such as the importance of the C-5 hydroxyl group for certain inhibitory actions. frontierspartnerships.org
Through these systematic comparative analyses, researchers can build a comprehensive understanding of the structure-activity relationships that govern the biological fate and function of this compound and other isoflavone metabolites.
Q & A
Q. What in vitro-to-in vivo extrapolation (IVIVE) challenges exist for this compound’s pharmacokinetics?
- Methodological Answer : Hepatic clearance predictions often underestimate in vivo exposure due to extrahepatic sulfation (e.g., intestinal SULT activity). Physiologically based pharmacokinetic (PBPK) modeling (GastroPlus/Simcyp) incorporating tissue-specific expression of SULTs and OATs improves accuracy. Microdosing studies in humans with ultrasensitive AMS detection validate IVIVE assumptions .
Data Contradiction Analysis Framework
- Example : Conflicting reports on this compound’s half-life may stem from analytical variability (e.g., hydrolysis during sample processing) or species differences (rodent vs. human SULT/OAT expression). Mitigation strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
